molecular formula C14H16N2O2 B2366603 Ethyl 3-methyl-1-p-tolyl-1H-pyrazole-5-carboxylate CAS No. 2080-80-0

Ethyl 3-methyl-1-p-tolyl-1H-pyrazole-5-carboxylate

Cat. No.: B2366603
CAS No.: 2080-80-0
M. Wt: 244.294
InChI Key: LFNKYWNWXYXRKZ-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-1-p-tolyl-1H-pyrazole-5-carboxylate is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of an ethyl ester group, a methyl group, and a p-tolyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-methyl-1-p-tolyl-1H-pyrazole-5-carboxylate typically involves the condensation of a β-diketone with hydrazine, followed by esterification. One common method is the reaction of 3-methyl-1-phenyl-2-pyrazolin-5-one with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of pyrazole derivatives often involves the use of transition-metal catalysts and photoredox reactions. These methods offer high yields and selectivity, making them suitable for large-scale production. The use of one-pot multicomponent processes and novel reactants has also been explored to improve the efficiency and sustainability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyl-1-p-tolyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g

Properties

IUPAC Name

ethyl 5-methyl-2-(4-methylphenyl)pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-4-18-14(17)13-9-11(3)15-16(13)12-7-5-10(2)6-8-12/h5-9H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFNKYWNWXYXRKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1C2=CC=C(C=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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